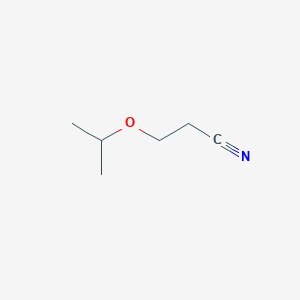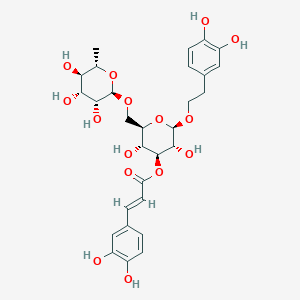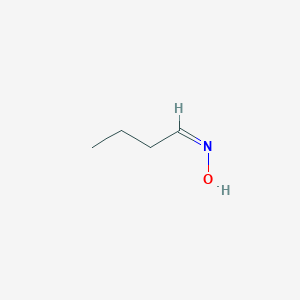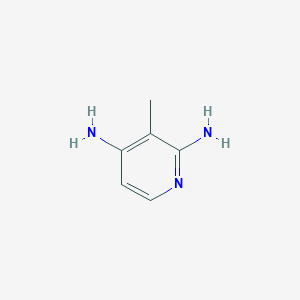
2-Bromo-5-(trifluoromethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(trifluoromethyl)pyridin-3-amine is a chemical compound with the CAS Number: 1211515-87-5. It has a linear formula of C6H4BrF3N2 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis and application of trifluoromethylpyridines, including 2-Bromo-5-(trifluoromethyl)pyridin-3-amine, have been explored in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-5-(trifluoromethyl)-3-pyridinamine . Its InChI Code is 1S/C6H4BrF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 and the InChI key is FJDWPMVYWMIGKO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.01 . It has a boiling point of 296°C at 760 mmHg . The compound is solid in physical form . Its flash point is 133°C .Applications De Recherche Scientifique
Synthesis of Trifluoromethyl-Substituted Ligands
This compound is used in the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . The process involves a one-step synthesis where N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines are obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .
Catalyst in Chemical Reactions
The compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is important in the synthesis of various organic compounds.
Development of Fluorine-Containing Groups
The introduction of fluorine-containing groups to the molecule’s structure is in demand because of the influence of such moieties on electronic properties, solubility, conformations, and the lipophilicity of the compound . 2-Bromo-5-(trifluoromethyl)pyridin-3-amine plays a crucial role in this aspect.
Supramolecular Chemistry
Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized using 2-Bromo-5-(trifluoromethyl)pyridin-3-amine, are widely applied in supramolecular chemistry .
Catalysis
The compound is also used in catalysis. Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties .
Ion Sensing
Bis(pyridin-2-yl)amine-based ligands, synthesized using 2-Bromo-5-(trifluoromethyl)pyridin-3-amine, are used in ion sensing .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWPMVYWMIGKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543139 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
1211515-87-5 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


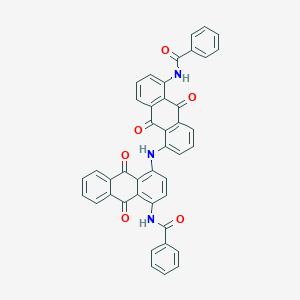
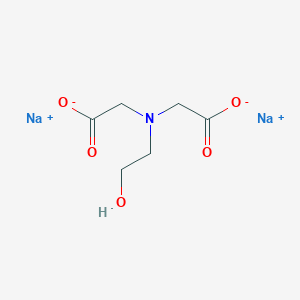
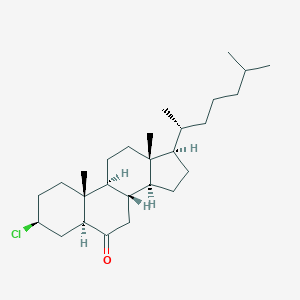
![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)



